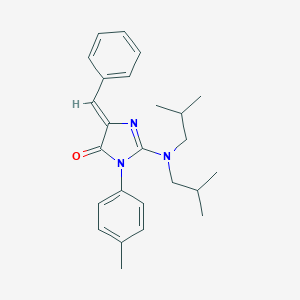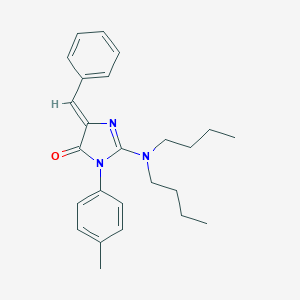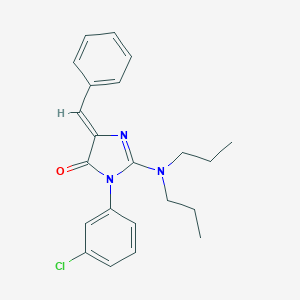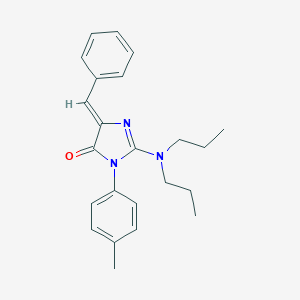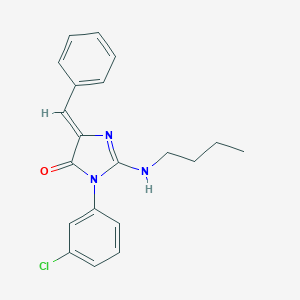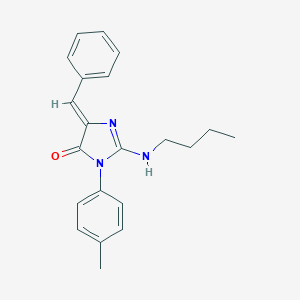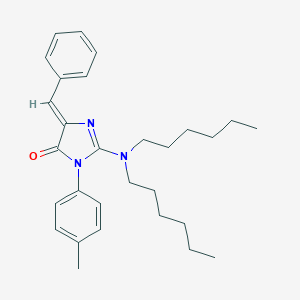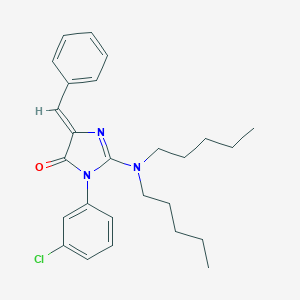
4-Bromo-2,5-dimethylphenyl octyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2,5-dimethylphenyl octyl ether, also known as BDPO, is a chemical compound that has been widely used in scientific research. It is a type of ether that is commonly used as a solvent and a reagent in various chemical reactions. BDPO has gained significant attention due to its unique chemical properties and potential applications in the field of biochemistry and pharmacology. In
Applications De Recherche Scientifique
4-Bromo-2,5-dimethylphenyl octyl ether has been used in various scientific research applications, including as a fluorescent probe for the detection of lipid bilayer membranes. It has also been used as a solubilizing agent for membrane proteins and as a substrate for enzymes such as cytochrome P450. This compound has also been used in the study of drug metabolism and drug-drug interactions.
Mécanisme D'action
The mechanism of action of 4-Bromo-2,5-dimethylphenyl octyl ether is not fully understood, but it is believed to act as a competitive inhibitor of cytochrome P450 enzymes. Cytochrome P450 enzymes are responsible for the metabolism of many drugs and toxins in the body. By inhibiting these enzymes, this compound can alter the metabolism of drugs and toxins, which can have significant physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to alter the metabolism of drugs and toxins, which can affect their efficacy and toxicity. This compound has also been shown to have antioxidant properties and can protect against oxidative stress. In addition, this compound has been shown to have anti-inflammatory properties and can reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Bromo-2,5-dimethylphenyl octyl ether in lab experiments is its ability to solubilize membrane proteins. This can be particularly useful in the study of membrane-bound enzymes and receptors. This compound is also a fluorescent probe, which can be used to visualize lipid bilayer membranes. However, one limitation of using this compound is its potential to interfere with the metabolism of drugs and toxins, which can complicate experimental results.
Orientations Futures
There are several future directions for the study of 4-Bromo-2,5-dimethylphenyl octyl ether. One area of research is the development of new fluorescent probes based on this compound. These probes could be used to study a range of biological processes, including membrane dynamics and protein-protein interactions. Another area of research is the development of new inhibitors of cytochrome P450 enzymes based on this compound. These inhibitors could be used to improve the efficacy and safety of drugs by altering their metabolism. Finally, there is potential for the use of this compound in the development of new drugs with antioxidant and anti-inflammatory properties.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a versatile compound that has been used as a solvent, reagent, and fluorescent probe. This compound has been shown to have a range of biochemical and physiological effects, including the ability to alter the metabolism of drugs and toxins. While there are limitations to its use in lab experiments, this compound has significant potential for future research and development.
Méthodes De Synthèse
4-Bromo-2,5-dimethylphenyl octyl ether can be synthesized using a variety of methods, including the reaction of 4-bromo-2,5-dimethylphenol with octyl bromide in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified using column chromatography. Other methods of synthesis include the reaction of 4-bromo-2,5-dimethylphenol with octyl chloride or the reaction of 4-bromo-2,5-dimethylphenol with 1-octanol in the presence of a catalyst.
Propriétés
Formule moléculaire |
C16H25BrO |
|---|---|
Poids moléculaire |
313.27 g/mol |
Nom IUPAC |
1-bromo-2,5-dimethyl-4-octoxybenzene |
InChI |
InChI=1S/C16H25BrO/c1-4-5-6-7-8-9-10-18-16-12-13(2)15(17)11-14(16)3/h11-12H,4-10H2,1-3H3 |
Clé InChI |
XLAQDWJWCWBBCD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1=C(C=C(C(=C1)C)Br)C |
SMILES canonique |
CCCCCCCCOC1=C(C=C(C(=C1)C)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


